molecular formula C16H20ClN2O5P B1139373 SDZ 220-581 Ammonium salt CAS No. 179411-94-0

SDZ 220-581 Ammonium salt

Cat. No. B1139373
CAS RN: 179411-94-0
M. Wt: 386.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

SDZ 220-581 Ammonium salt is an orally active, potent, competitive NMDA receptor antagonist with a pKi value of 7.7 . It is used in scientific research and is not intended for therapeutic or other personal uses .

Scientific Research Applications

NMDA Receptor Antagonist

SDZ 220-581 Ammonium salt is an orally active, potent, competitive NMDA receptor antagonist . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane . The NMDA receptor is very important for controlling synaptic plasticity and memory function .

Neuropharmacology

In neuropharmacology, SDZ 220-581 Ammonium salt has been used in research to study its effects on seizures . In one study, it was found that SDZ 220-581 Ammonium salt treatment dose-dependently protects mice against maximal electroshock seizures (MES) . The time-course of protection by SDZ 220-581 is characterized by a rapid onset and long duration of action .

Membrane Transporter/Ion Channel Research

SDZ 220-581 Ammonium salt is also used in research related to membrane transporters and ion channels . These are proteins that assist in the movement of ions across biological membranes. They play crucial roles in many biological processes including cell signaling, nutrient transport, and homeostasis .

Neuronal Signaling

SDZ 220-581 Ammonium salt is used in neuronal signaling research . Neuronal signaling is the basis of the information flow in the nervous system. It is how neurons communicate with each other through synapses, where the signal is transmitted via neurotransmitters .

iGluR Research

SDZ 220-581 Ammonium salt is used in research related to ionotropic glutamate receptors (iGluRs) . iGluRs are ligand-gated ion channels that are activated by the neurotransmitter glutamate . They play key roles in a wide range of physiological and pathological processes, including learning and memory, and neurological disorders .

Pharmacological Characterization

SDZ 220-581 Ammonium salt has been used in the pharmacological characterization of NMDA receptor antagonists . This involves studying the interactions of the compound with the NMDA receptor and its effects on the function of the nervous system .

Mechanism of Action

Target of Action

The primary target of SDZ 220-581 Ammonium salt is the NMDA receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in neuronal signaling, particularly in synaptic plasticity and memory function.

Mode of Action

SDZ 220-581 Ammonium salt acts as a competitive antagonist at the NMDA receptor . This means it binds to the same site on the receptor as the natural ligand (in this case, glutamate), but without activating the receptor. Instead, it prevents the receptor from being activated by glutamate, thereby inhibiting the receptor’s function .

Biochemical Pathways

By inhibiting the NMDA receptor, SDZ 220-581 Ammonium salt affects the glutamatergic signaling pathway . This pathway is involved in various downstream effects, including the regulation of synaptic plasticity, learning, and memory .

Pharmacokinetics

SDZ 220-581 Ammonium salt is orally active , indicating that it can be administered orally and is able to reach its target in the body via the bloodstream . .

Result of Action

In animal studies, treatment with SDZ 220-581 Ammonium salt has been shown to protect against seizures . Specifically, it was found to protect mice against maximal electroshock seizures in a dose-dependent manner . This suggests that the compound could potentially be useful in the treatment of conditions characterized by overexcitation of neurons, such as epilepsy.

properties

IUPAC Name

(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClNO5P.H3N/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23;/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23);1H3/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKZYMJZKPLCNJ-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SDZ 220-581 Ammonium salt

CAS RN

179411-94-0
Record name 179411-94-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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